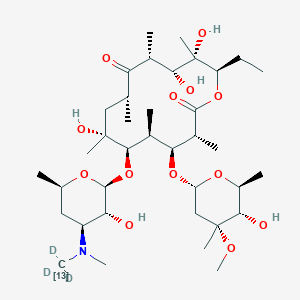
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl(methyl-13C-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl(methyl-13C-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione” is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and ether linkages, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The synthetic route would likely start with simpler building blocks, gradually constructing the molecule through a series of carefully controlled reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Carbonylgruppen können zu Hydroxylgruppen reduziert werden.
Substitution: Die Etherbindungen können gespalten und durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Säurechloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So würde beispielsweise die Oxidation der Hydroxylgruppen Ketone oder Aldehyde liefern, während die Reduktion der Carbonylgruppen Alkohole liefern würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Chemie kann diese Verbindung als Modell zur Untersuchung komplexer stereoselektiver Reaktionen und des Verhaltens mehrerer chiraler Zentren verwendet werden.
Biologie
In der biologischen Forschung könnte die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen wie Enzymen oder Rezeptoren untersucht werden.
Medizin
In der pharmazeutischen Chemie könnte die Verbindung auf ihre möglichen therapeutischen Eigenschaften wie entzündungshemmende oder krebshemmende Aktivität untersucht werden.
Industrie
Im Industriesektor könnte die Verbindung als Vorläufer für die Synthese anderer komplexer Moleküle oder als Spezialchemikalie in verschiedenen Anwendungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. So könnte die Verbindung beispielsweise mit einem bestimmten Enzym interagieren und dessen Aktivität durch Bindung an dessen aktives Zentrum oder allosterisches Zentrum hemmen oder aktivieren.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity through binding to its active site or allosteric site.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-Trihydroxy-4-(((2R,4R,5S,6S)-5-Hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-Hydroxy-6-methyl-4-(methyl(methyl-13C-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dion"
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-Trihydroxy-4-(((2R,4R,5S,6S)-5-Hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-Hydroxy-6-methyl-4-(methyl(methyl-13C-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dion"
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer komplexen Struktur, ihren mehreren chiralen Zentren und dem Vorhandensein verschiedener funktioneller Gruppen. Diese Merkmale machen sie zu einem wertvollen Forschungsgegenstand für die Untersuchung stereoselektiver Reaktionen und des Verhaltens komplexer organischer Moleküle.
Eigenschaften
Molekularformel |
C37H67NO13 |
|---|---|
Molekulargewicht |
737.9 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI-Schlüssel |
ULGZDMOVFRHVEP-ZZKXWFBHSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




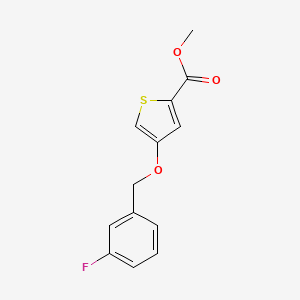

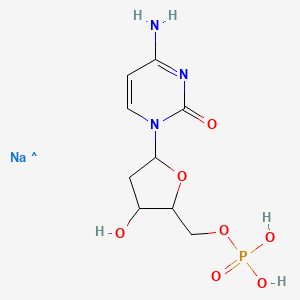

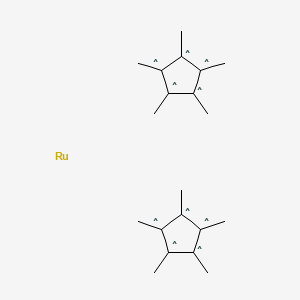
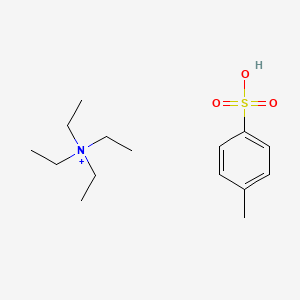


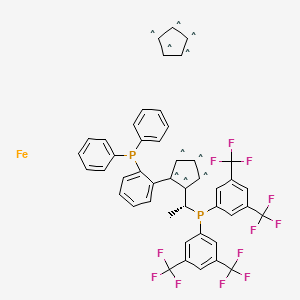
![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)


